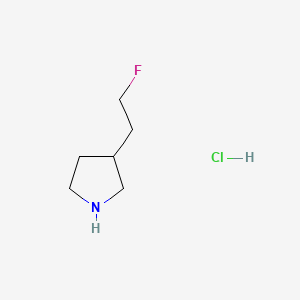

3-(2-Fluoroethyl)pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-fluoroethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAIZRSINLJCPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCF.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chiral Pool Synthesis

This approach utilizes readily available, enantiomerically pure starting materials to transfer chirality to the final product. Amino acids are excellent chiral pool sources for pyrrolidine (B122466) synthesis. mdpi.comacs.org

(S)- or (R)-4-Hydroxyproline: This is a versatile starting material. The existing stereocenter at C4 can be retained or inverted, and the hydroxyl group serves as a chemical handle for elaboration into the desired 2-fluoroethyl side chain. This would involve a sequence of reactions, such as oxidation of the alcohol, Wittig-type olefination to introduce a two-carbon chain, followed by reduction and fluorination.

Pyroglutamic Acid: Derived from glutamic acid, pyroglutamic acid is another common chiral precursor for synthesizing substituted pyrrolidines. acs.orgnih.gov The carbonyl group can be manipulated to introduce substituents at the C5 position, but multi-step sequences can also be devised to functionalize other positions.

Asymmetric Catalysis

This is a powerful strategy where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

Catalytic Asymmetric [3+2] Cycloaddition: The [3+2] cycloaddition of an azomethine ylide with an alkene is a prime target for asymmetric catalysis. Chiral metal complexes (e.g., using copper, silver, or rhodium) with chiral ligands can induce high levels of enantioselectivity in the formation of the pyrrolidine (B122466) ring. acs.orgnih.gov This approach simultaneously constructs the heterocyclic core and sets the stereochemistry at C3 and potentially other centers.

Organocatalysis: Chiral secondary amines, phosphoric acids, and thioureas have emerged as powerful organocatalysts for asymmetric reactions. whiterose.ac.ukmdpi.com For instance, an enantioselective intramolecular aza-Michael addition, catalyzed by a chiral phosphoric acid, can be used to form the pyrrolidine ring from an acyclic precursor, setting the stereocenter in the process. whiterose.ac.uk

Chiral Auxiliary Mediated Synthesis

Enantioselective Synthesis Strategies

The creation of specific stereoisomers is paramount in drug discovery, as different enantiomers can exhibit vastly different pharmacological activities. Enantioselective synthesis strategies aim to produce a single enantiomer of a chiral compound.

Asymmetric Catalysis for Chiral Fluoropyrrolidine Derivatives

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, including fluorinated pyrrolidines. This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

One prominent method involves the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes. nih.gov This reaction allows for the construction of the pyrrolidine ring with high diastereo- and enantioselectivity. nih.gov For the synthesis of a 3-(2-fluoroethyl)pyrrolidine (B2439111) precursor, a suitable fluorinated alkene would be required as the dipolarophile. The catalyst system, typically a copper(I) salt complexed with a chiral ligand, orchestrates the approach of the azomethine ylide to the alkene, thereby dictating the stereochemistry of the newly formed stereocenters. Research has demonstrated that this method can produce a variety of new fluorinated pyrrolidines in high yields (up to 96%) and with excellent stereoselectivities (up to >20:1 dr and 97% ee). nih.gov

Another approach involves the use of chiral Brønsted acids, such as imidodiphosphorimidates (IDPis), to catalyze intramolecular hydroamination reactions. chemrxiv.org This method can provide access to pyrrolidines with quaternary stereocenters in high yield and enantioselectivity. chemrxiv.org The use of an electron-deficient protecting group on the nitrogen, such as a nosyl group, is often key to preventing deactivation of the catalyst. chemrxiv.org

The development of proline-based fluorinated dipeptides as organocatalysts for asymmetric aldol reactions also represents a significant advancement. nih.gov These catalysts are designed to enhance hydrogen bonding interactions and control the conformation of the transition state, leading to improved enantioselectivity. nih.gov While not a direct synthesis of the pyrrolidine ring, this methodology can be used to create chiral building blocks that can be further elaborated into the desired fluorinated pyrrolidine.

| Catalyst Type | Reaction Type | Key Features |

| Copper(I)-Chiral Ligand | 1,3-Dipolar Cycloaddition | High yields and excellent stereoselectivities for fluorinated pyrrolidines. nih.gov |

| Chiral Brønsted Acid (IDPi) | Intramolecular Hydroamination | Access to pyrrolidines with quaternary stereocenters. chemrxiv.org |

| Proline-based Dipeptides | Asymmetric Aldol Reaction | Creation of chiral building blocks for further synthesis. nih.gov |

Diastereoselective Approaches in Pyrrolidine Ring Construction

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. This is particularly important when constructing the pyrrolidine ring, which can have multiple chiral centers.

A three-component reaction catalyzed by Ytterbium(III) triflate (Yb(OTf)₃) offers a diastereoselective route to polysubstituted pyrrolidines. This reaction involves the in situ generation of an aldimine from an aldehyde and an amine, which then reacts with a 1,1-cyclopropanediester. organic-chemistry.orgacs.org This method generally favors the formation of the cis diastereomer with high selectivity. organic-chemistry.orgacs.org By carefully selecting the starting materials, this approach could be adapted for the synthesis of precursors to 3-(2-fluoroethyl)pyrrolidine.

Another powerful strategy is the [3+2] cycloaddition reaction. Organocatalytic [3+2] cycloadditions and 1,3-dipolar cycloadditions of substituted isatins have been utilized to prepare biologically active spiro-pyrrolidine-based heterocycles. tandfonline.com The stereochemical outcome of these reactions is influenced by the nature of the catalyst and the substituents on the reacting partners.

The use of chiral auxiliaries is a classic but effective method for diastereoselective synthesis. For instance, the condensation of (R)-phenylglycinol with aromatic aldehydes can generate chiral imines, which can then undergo diastereoselective additions with Grignard reagents to build up the pyrrolidine precursor. acs.org

Regioselective Fluorination Techniques

The precise introduction of a fluorine atom or a fluoroalkyl group at a specific position in a molecule is a significant challenge. Regioselective fluorination techniques are essential for the synthesis of compounds like 3-(2-fluoroethyl)pyrrolidine.

Introduction of the Fluoroethyl Moiety

The introduction of a fluoroethyl group can be achieved through various methods. One common strategy is the nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or halide) with a fluoride (B91410) source. For the synthesis of a 3-(2-fluoroethyl)pyrrolidine precursor, a starting material with a 3-(2-hydroxyethyl)pyrrolidine scaffold could be utilized. The hydroxyl group can be converted to a good leaving group and then displaced by fluoride.

Alternatively, the fluoroethyl group can be introduced early in the synthetic sequence. For example, a fluoroethyl-containing building block can be used in a ring-forming reaction. This approach can sometimes offer better control over regioselectivity. The synthesis of fluoroquinolone analogs has been achieved through reductive amination, showcasing a method to incorporate fluorinated moieties into heterocyclic structures. researchgate.net

Application of Superacid Chemistry (e.g., HF/SbF₅) in C-F Bond Formation

Superacid systems, such as a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅), provide a highly reactive environment for fluorination reactions. This chemistry has been successfully employed in the synthesis of fluorinated pyrrolidines and piperidines. nih.gov The extreme acidity of the medium can activate otherwise unreactive C-H bonds or facilitate the fluorination of precursors that are resistant to milder fluorinating agents. While powerful, the use of superacids requires specialized equipment and careful handling due to their highly corrosive nature. This technique is particularly useful for introducing fluorine into complex molecules where other methods may fail.

Intramolecular Cyclization Reactions for Pyrrolidine Ring Formation

Intramolecular cyclization is a common and effective strategy for the construction of the pyrrolidine ring. mdpi.comnih.gov This approach involves the formation of a bond between two atoms within the same molecule to create the cyclic structure.

A prevalent method is the intramolecular aza-Michael reaction. nih.govwhiterose.ac.uk In this reaction, a nitrogen nucleophile within the molecule adds to an α,β-unsaturated carbonyl system, leading to the formation of the pyrrolidine ring. The enantioselectivity of this reaction can be controlled by using a chiral catalyst. nih.gov

Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides is another sophisticated method to access conformationally restricted aza[3.1.0]bicycles, which are related to the pyrrolidine core. nih.gov This transformation proceeds through the formation of a new C-N bond with oxygen as the terminal oxidant. nih.gov

Furthermore, the formation of the pyrrolidine skeleton can be achieved through the cyclization of acyclic precursors. mdpi.com For instance, the intramolecular cyclization of an alkene can lead to a 2-pyrroline derivative, which can then be hydrogenated to the corresponding pyrrolidine. mdpi.com The stereochemistry of the final product can be influenced by the choice of catalyst and reaction conditions.

| Cyclization Method | Key Features |

| Intramolecular aza-Michael | Forms the pyrrolidine ring via nucleophilic addition to an α,β-unsaturated system. Can be rendered enantioselective with a chiral catalyst. nih.govwhiterose.ac.uk |

| Palladium-catalyzed aza-Wacker | Creates a C-N bond to form aza[3.1.0]bicycles, related to the pyrrolidine structure. nih.gov |

| Cyclization of Acyclic Precursors | Versatile method where an acyclic molecule containing the necessary functional groups is cyclized to form the pyrrolidine ring. mdpi.com |

Electroreductive Cyclization Methods

Electroreductive cyclization represents a green and efficient approach for the synthesis of heterocyclic amines, including pyrrolidine derivatives. This method avoids the use of expensive or toxic reagents and transition metal catalysts, which are often required in traditional synthetic routes. beilstein-journals.org The core of this technique involves the electrochemical reduction of a suitable acyclic precursor at a cathode to generate a radical anion. This reactive intermediate then undergoes an intramolecular cyclization to form the desired heterocyclic ring.

For the synthesis of a 3-substituted pyrrolidine, a potential precursor could be an imine bearing a terminal dihaloalkane. The process, as demonstrated in the synthesis of other pyrrolidine derivatives, would proceed via the following steps:

Reduction: The imine substrate is reduced at the cathode, forming a stable radical anion. beilstein-journals.org

Nucleophilic Attack: The generated radical anion acts as a nucleophile, attacking one of the terminal haloalkanes. beilstein-journals.org

Second Reduction and Cyclization: The resulting radical undergoes another one-electron reduction to form an anion, which then cyclizes to furnish the pyrrolidine ring. beilstein-journals.org

The use of a flow microreactor can enhance the efficiency of this process due to the large specific surface area, leading to good product yields. beilstein-journals.org While specific examples for 3-(2-Fluoroethyl)pyrrolidine hydrochloride are not detailed in the literature, the general applicability of this method suggests its potential for the synthesis of this target molecule from appropriately designed precursors.

Metal-Catalyzed and Radical Cyclization Pathways

Metal-catalyzed and radical cyclization reactions are powerful tools for the construction of pyrrolidine rings, offering high levels of control over regioselectivity and stereoselectivity. nih.gov

Metal-Catalyzed Cyclization:

Transition metals such as palladium, copper, and rhodium are frequently employed to catalyze the intramolecular cyclization of unsaturated amines. nih.govorganic-chemistry.org Palladium-catalyzed hydroarylation of pyrrolines, for instance, has been shown to be a broad-scope method for producing 3-aryl pyrrolidines. researchgate.netchemrxiv.orgnih.gov This suggests that a similar strategy could be adapted for the synthesis of 3-alkyl substituted pyrrolidines.

Copper-catalyzed intramolecular C-H amination of N-fluoride amides is another effective method for synthesizing pyrrolidines. nih.gov The reaction mechanism can involve copper complexes in various oxidation states, proceeding through either two-electron or single-electron pathways. nih.gov The choice of ligand on the copper catalyst can significantly impact the reaction yield. nih.gov

Radical Cyclization:

Iminyl radical cyclizations are a prominent subset of nitrogen-centered radical reactions used for pyrroline synthesis. nsf.gov These reactions can be initiated by microwave irradiation of O-phenyloximes tethered to alkenes in a 5-exo-trig cyclization. nsf.gov The resulting cyclic radicals can be trapped with various reagents to introduce functionality. nsf.gov A key advantage of this method is that it can be performed under catalyst- and base-free conditions, and it is often fast and can be stereoselective. nsf.gov For instance, cyclization of allylic sulfides can proceed via a tandem cyclization–thiyl radical β-elimination to yield terminal alkenes. nsf.gov

Synthesis of Key Precursors and Strategic Functional Group Interconversions

The synthesis of this compound relies heavily on the strategic preparation of key precursors and the efficient interconversion of functional groups. mdpi.com

Synthesis of Key Precursors:

The construction of the pyrrolidine ring often starts from either commercially available cyclic precursors or is built from acyclic starting materials. mdpi.com

From Cyclic Precursors: Proline and 4-hydroxyproline are common starting points for the synthesis of substituted pyrrolidines. mdpi.com These chiral pool materials provide a straightforward entry to enantiomerically pure products.

From Acyclic Precursors: Acyclic precursors for pyrrolidine synthesis are typically designed to have functional groups that can facilitate intramolecular cyclization. For the target molecule, a plausible acyclic precursor would be a linear amine containing a latent fluoroethyl group and a suitable leaving group to enable ring closure.

A common method for forming the pyrrolidine ring from acyclic precursors is through a [3+2] cycloaddition reaction of azomethine ylides with alkenes. nih.gov This method is highly efficient for creating the five-membered ring with control over multiple stereocenters. nih.govacs.org

Strategic Functional Group Interconversions:

Functional group interconversion (FGI) is the process of converting one functional group into another and is a cornerstone of organic synthesis. fiveable.meimperial.ac.uk In the context of synthesizing this compound, key FGIs would include:

Introduction of the Fluoroethyl Group: This can be achieved through various fluorination methods. One common approach is the conversion of a hydroxyl group to a fluorine atom using reagents like diethylaminosulfur trifluoride (DAST) or Deoxofluor. Alternatively, nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate) with a fluoride source (e.g., potassium fluoride) can be employed.

Formation of the Pyrrolidine Ring: As discussed, this often involves an intramolecular nucleophilic substitution where the nitrogen atom displaces a leaving group.

Protection and Deprotection: The nitrogen atom of the pyrrolidine ring is often protected during synthesis to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyl (Bn). These groups are later removed in the final steps of the synthesis.

Salt Formation: The final step would involve the reaction of the free base, 3-(2-fluoroethyl)pyrrolidine, with hydrochloric acid to form the stable hydrochloride salt.

Comparative Analysis of Synthetic Efficiencies and Scalability Considerations

| Synthetic Approach | Advantages | Disadvantages | Scalability Considerations |

| Electroreductive Cyclization | Green chemistry (avoids toxic reagents), can be performed in a flow reactor. beilstein-journals.org | May require specialized electrochemical equipment. | Flow chemistry is generally highly scalable. |

| Metal-Catalyzed Cyclization | High efficiency and selectivity, well-established methods. nih.govorganic-chemistry.org | Cost of metal catalysts, potential for metal contamination in the final product. | Catalyst cost and removal can be challenging on a large scale. |

| Radical Cyclization | Mild reaction conditions, can be initiated without catalysts. nsf.gov | May lack stereocontrol in some cases, use of radical initiators can pose safety risks. | Can be scalable, but careful control of reaction parameters is necessary. |

| From Chiral Pool (e.g., Proline) | Access to enantiomerically pure products. mdpi.com | May involve multiple protection/deprotection steps, potentially lowering overall yield. | Starting material cost can be a factor for large-scale production. |

The scalability of a synthetic route is a critical factor for industrial applications. nih.gov While many synthetic methodologies are effective on a laboratory scale, challenges can arise when scaling up to produce kilograms or tons of material. nih.gov For instance, reactions requiring cryogenic temperatures or pyrophoric reagents can be difficult and hazardous to manage on a large scale. researchgate.net Similarly, chromatographic purification, which is common in lab-scale synthesis, is often impractical for large-scale production. Therefore, synthetic routes that utilize robust, well-understood reactions and avoid problematic reagents and purification methods are generally preferred for scale-up. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the assignment of each unique hydrogen and carbon atom within the 3-(2-Fluoroethyl)pyrrolidine (B2439111) hydrochloride structure. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus. oregonstate.eduucl.ac.uk

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the fluoroethyl side chain. The presence of the electron-withdrawing fluorine atom and the protonated nitrogen atom (in the hydrochloride salt) will cause adjacent protons to be deshielded, shifting their signals downfield. ucl.ac.ukpdx.edu A key feature would be the large coupling constant between the fluorine atom and the protons on the adjacent carbon (²JH-F) and the protons on the terminal carbon of the ethyl chain (³JH-F). The signal for the protons on the carbon bearing the fluorine (CH₂F) would appear as a doublet of triplets, while the signal for the adjacent methylene (B1212753) group (-CH₂-CH₂F) would appear as a triplet of doublets.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display six unique signals, corresponding to the six carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JC-F), resulting in a doublet. The adjacent carbon will show a smaller two-bond coupling (²JC-F). The electronegativity of the fluorine and the protonated nitrogen will shift the signals of nearby carbons to higher chemical shift values (downfield). compoundchem.comwisc.edulibretexts.org

The following table outlines the anticipated chemical shifts for 3-(2-Fluoroethyl)pyrrolidine hydrochloride, based on typical values for similar structural motifs. compoundchem.comorganicchemistrydata.org

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Pyrrolidine C2-H, C5-H | 3.0 - 3.6 | 45 - 55 |

| Pyrrolidine C3-H | 2.5 - 3.0 | 35 - 45 |

| Pyrrolidine C4-H | 1.8 - 2.4 | 25 - 35 |

| Side Chain -CH ₂-CH₂F | 1.9 - 2.5 | 30 - 40 |

| Side Chain -CH₂-CH ₂F | 4.4 - 4.8 | 80 - 85 (doublet, ¹JC-F) |

| Pyrrolidine N-H₂⁺ | 9.0 - 10.0 (broad) | N/A |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Fluorine-19 NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it an ideal NMR probe. wikipedia.org A significant advantage of ¹⁹F NMR is its large chemical shift dispersion, which typically spans over 800 ppm, providing excellent signal resolution. wikipedia.orgslideshare.net

For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance. The chemical shift for a fluorine atom in a primary fluoroalkane moiety (-CH₂F) typically appears in the range of -200 to -220 ppm (relative to CFCl₃). wikipedia.org This signal would be split into a triplet due to coupling with the two protons on the adjacent carbon atom (³JF-H), providing direct confirmation of the -CH₂-CH₂F structural fragment. huji.ac.il

While 1D NMR spectra provide information about the chemical environment of individual nuclei, 2D NMR experiments are crucial for establishing the covalent framework of the molecule by revealing through-bond and through-space correlations between nuclei. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment correlates proton signals that are coupled to each other, typically through two or three bonds. sdsu.edu A COSY spectrum of this compound would show cross-peaks connecting all adjacent protons, allowing for the unambiguous tracing of the proton connectivity throughout the pyrrolidine ring and the ethyl side chain. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com An HSQC spectrum would provide definitive one-bond C-H correlations, confirming the carbon and proton assignments made from the 1D spectra. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. sdsu.edu HMBC is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the fluoroethyl side chain to the C3 position of the pyrrolidine ring.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value.

Electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) would reveal the characteristic fragmentation pathways. nih.gov For pyrrolidine derivatives, fragmentation is often dominated by α-cleavage adjacent to the nitrogen atom. wvu.eduacs.org Key fragmentation pathways would likely include:

Loss of the fluoroethyl side chain: Cleavage of the C3-C(ethyl) bond.

Ring-opening fragmentation: Fission of the pyrrolidine ring, often initiated by cleavage of the C2-C3 or C5-N bond.

Loss of neutral molecules: Elimination of small, stable molecules such as hydrogen fluoride (B91410) (HF) from the parent ion or subsequent fragment ions.

| Ion/Fragment Description | Expected m/z (for the free base C₆H₁₁FN) |

| Molecular Ion [M]⁺ | 117.09 |

| Protonated Molecule [M+H]⁺ | 118.09 |

| Loss of fluoroethyl radical [M - •CH₂CH₂F]⁺ | 70.07 |

| Loss of pyrrolidinyl radical [M - •C₄H₈N]⁺ | 49.02 |

| Fragment from α-cleavage [C₅H₁₀N]⁺ | 84.08 |

| Loss of HF from molecular ion [M - HF]⁺ | 97.08 |

Note: Observed m/z values correspond to the free base; the HCl salt is not typically observed in the gas phase.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration (where applicable for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a map of electron density can be generated, from which the positions of all atoms (excluding hydrogen in some cases) can be determined with high precision.

For this compound, a single-crystal X-ray diffraction study would provide:

Unambiguous confirmation of the covalent structure and connectivity.

Precise bond lengths, bond angles, and torsion angles.

The conformation of the pyrrolidine ring (e.g., envelope or twist conformation) in the solid state.

Details of the intermolecular interactions, including hydrogen bonding between the pyrrolidinium (B1226570) cation (N-H₂⁺) and the chloride anion (Cl⁻), as well as other potential weak interactions. whiterose.ac.uk

While the target compound itself is achiral, X-ray crystallography is an indispensable tool for determining the absolute configuration of chiral derivatives. The technique has been widely applied to various pyrrolidinium salts to understand their packing and structural features in the solid state. researchgate.netresearchgate.netnih.govaip.org

Chromatographic Methods for Purification and Analytical Purity Assessment in Research

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their analytical purity.

Purification: In a research setting, this compound would typically be purified using column chromatography on a stationary phase like silica (B1680970) gel. A gradient of solvents, often a mixture of a non-polar solvent (like dichloromethane (B109758) or ethyl acetate) and a polar solvent (like methanol), would be used to elute the compound from the column, separating it from starting materials and byproducts. Recrystallization is another common method for purifying solid compounds like hydrochloride salts.

Analytical Purity Assessment: The purity of the final compound is critical for subsequent research applications.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for assessing purity. sielc.com The compound is dissolved in a suitable solvent and injected onto a column (e.g., a reverse-phase C18 column). chromforum.org The retention time is characteristic of the compound under specific conditions (mobile phase composition, flow rate), and the area of the peak is proportional to its concentration. Purity is typically determined by the area percentage of the main peak relative to all other peaks detected, often by a UV or mass spectrometric detector. researchgate.net

Gas Chromatography (GC): For volatile compounds, GC is another powerful method for purity analysis. researchgate.net The hydrochloride salt would typically be converted to the more volatile free base before injection. The sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection and quantification.

Chemical Reactivity and Derivatization Strategies for 3 2 Fluoroethyl Pyrrolidine Hydrochloride

Modifications at the Pyrrolidine (B122466) Nitrogen.

The secondary amine of the pyrrolidine ring in 3-(2-fluoroethyl)pyrrolidine (B2439111) hydrochloride is a key site for chemical modification. As a secondary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. The hydrochloride salt form indicates that this nitrogen is protonated. For the nitrogen to react as a nucleophile, it must first be deprotonated, typically by treatment with a base.

A common and versatile modification at the pyrrolidine nitrogen is N-alkylation . This can be achieved through reactions with various alkylating agents such as alkyl halides, tosylates, or mesylates. The choice of solvent and base is crucial for the success of these reactions. For instance, in the synthesis of N-substituted cyclic amines, decarboxylative N-alkylation of α-amino acids with alcohols has been reported, offering a sustainable route to various pyrrolidine and piperidine derivatives researchgate.net. Another approach involves the use of iridium-based catalysts for the N-alkylation of amines with alcohols researchgate.net.

N-arylation of the pyrrolidine nitrogen introduces an aromatic ring system, which can significantly alter the compound's biological and physical properties. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds between the pyrrolidine nitrogen and aryl halides or triflates.

N-acylation is another important derivatization strategy. The reaction of the pyrrolidine with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acylpyrrolidine. Amide bond formation can also be achieved using carboxylic acids activated with coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The pyrrolidine nitrogen can also participate in reductive amination reactions. This involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. This method is particularly useful for introducing a wide variety of substituents at the nitrogen atom.

| Modification Type | Reagents | Product | Key Considerations |

| N-Alkylation | Alkyl halides, Tosylates, Alcohols (with catalyst) | N-Alkyl-3-(2-fluoroethyl)pyrrolidine | Requires deprotonation of the amine; catalyst may be needed for less reactive alkylating agents. |

| N-Arylation | Aryl halides, Aryl triflates (with Palladium catalyst) | N-Aryl-3-(2-fluoroethyl)pyrrolidine | Requires a catalyst system (e.g., Buchwald-Hartwig amination). |

| N-Acylation | Acyl chlorides, Anhydrides, Carboxylic acids (with coupling agents) | N-Acyl-3-(2-fluoroethyl)pyrrolidine | Base is typically required to neutralize the acid byproduct. |

| Reductive Amination | Aldehydes or Ketones, Reducing agent (e.g., NaBH(OAc)₃) | N-Substituted-3-(2-fluoroethyl)pyrrolidine | One-pot reaction to form a C-N bond with a new substituent. |

Transformations Involving the Fluoroethyl Side Chain.

The 2-fluoroethyl side chain at the 3-position of the pyrrolidine ring offers opportunities for further chemical transformations, although the carbon-fluorine bond is generally strong and less reactive than other carbon-halogen bonds.

One potential transformation is nucleophilic substitution of the fluorine atom. While the C-F bond is strong, it can be displaced by strong nucleophiles under forcing conditions. The success of such reactions would depend on the nature of the nucleophile and the reaction conditions (e.g., high temperature, polar aprotic solvent).

Elimination reactions to form a vinyl group are another possibility. Treatment with a strong, non-nucleophilic base could promote the elimination of hydrogen fluoride (B91410) (HF), leading to the formation of 3-vinylpyrrolidine. The regioselectivity of this elimination would be a key consideration.

The fluoroethyl side chain may also influence the reactivity of the pyrrolidine ring itself through electronic effects. The electron-withdrawing nature of the fluorine atom can affect the basicity and nucleophilicity of the pyrrolidine nitrogen.

It is important to note that direct transformations of the fluoroethyl group can be challenging due to the high strength of the C-F bond.

Stereoselective Derivatization Reactions.

The 3-position of the pyrrolidine ring in 3-(2-fluoroethyl)pyrrolidine is a stereocenter. Therefore, derivatization reactions can be designed to be stereoselective, leading to the formation of specific stereoisomers.

Stereoselective synthesis of substituted pyrrolidines often starts from chiral precursors such as proline or 4-hydroxyproline mdpi.com. These naturally occurring chiral building blocks can be elaborated to introduce the desired substituents with control over the stereochemistry.

Another approach to stereoselective derivatization is through the use of chiral catalysts or chiral auxiliaries . For example, asymmetric catalytic reactions can be employed to introduce new substituents at the pyrrolidine ring or the side chain with high enantioselectivity or diastereoselectivity.

1,3-dipolar cycloaddition reactions of azomethine ylides are a powerful tool for the stereoselective synthesis of highly substituted pyrrolidines nih.gov. By using chiral starting materials or catalysts, it is possible to control the stereochemistry of the newly formed stereocenters.

The stereochemistry of the final product is crucial for its biological activity, as different stereoisomers can have vastly different pharmacological profiles.

| Stereoselective Approach | Description | Example |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Synthesis starting from enantiomerically pure proline or hydroxyproline (B1673980) derivatives mdpi.com. |

| Chiral Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Asymmetric hydrogenation or alkylation reactions. |

| Chiral Auxiliaries | Covalent attachment of a chiral group to the substrate to direct the stereochemical course of a reaction. | Evans' chiral auxiliaries for stereoselective alkylation. |

| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with a dipolarophile to form a pyrrolidine ring with controlled stereochemistry nih.gov. | Reaction of a chiral imine with an alkene. |

Chemical Stability and Degradation Pathways in Solution Environments.

The chemical stability of 3-(2-fluoroethyl)pyrrolidine hydrochloride in solution is an important consideration for its storage and handling. The stability will be influenced by factors such as pH, temperature, light, and the presence of other chemical species.

The pyrrolidine ring is generally stable under many conditions. However, the secondary amine can be susceptible to oxidation , especially in the presence of oxidizing agents or under aerobic conditions.

The fluoroethyl side chain is expected to be relatively stable due to the strength of the C-F bond. However, under strongly acidic or basic conditions and at elevated temperatures, hydrolysis of the C-F bond could potentially occur, leading to the formation of the corresponding alcohol.

Degradation of the pyrrolidine ring itself could occur under harsh conditions, such as strong oxidation or reduction, leading to ring-opening or other rearrangements.

For pharmaceutical applications, comprehensive stability testing is required to establish the shelf-life and appropriate storage conditions for the compound europa.eucriver.com. This involves subjecting the compound to a variety of stress conditions and analyzing for the formation of degradation products.

Preparation of Functionalized Analogs and Congeners for SAR Studies in Chemical Biology.

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. The preparation of a library of functionalized analogs and congeners of 3-(2-fluoroethyl)pyrrolidine is a key step in this process.

Based on the reactivity discussed in the previous sections, a variety of analogs can be synthesized.

N-Substituted Analogs : A diverse range of substituents can be introduced at the pyrrolidine nitrogen via N-alkylation, N-arylation, N-acylation, and reductive amination. These modifications can probe the importance of the size, shape, and electronic properties of the substituent at this position.

Side Chain Modified Analogs : While transformations of the fluoroethyl side chain are more challenging, analogs with different side chains at the 3-position can be synthesized. For example, analogs with longer or shorter alkyl chains, or with different functional groups in place of the fluorine, can be prepared.

Stereochemical Analogs : The synthesis of different stereoisomers of the parent compound and its derivatives is crucial for understanding the stereochemical requirements for biological activity.

Applications As Research Scaffolds and Chemical Intermediates in Advanced Synthesis

Role as Building Blocks in the Synthesis of Complex Organic Molecules

The pyrrolidine (B122466) ring is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds and approved drugs. nih.govmdpi.comresearchgate.net 3-(2-Fluoroethyl)pyrrolidine (B2439111) hydrochloride serves as a key building block, offering a pre-functionalized and stereochemically defined scaffold for the construction of more elaborate molecular architectures. mdpi.com The presence of the fluorine atom via the 2-fluoroethyl group can significantly influence the properties of the final molecule.

The introduction of fluorine can modulate several key parameters:

Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and pharmacokinetic profile. researchgate.net

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. Incorporating a fluoroethyl group can block sites of metabolism, thereby increasing the half-life of a drug candidate.

Conformational Control: The electronegativity of fluorine can induce specific conformational preferences in the pyrrolidine ring through stereoelectronic effects, which can be crucial for optimizing binding to biological targets. nih.gov

These attributes make 3-(2-fluoroethyl)pyrrolidine hydrochloride a sought-after intermediate in drug discovery programs aimed at developing novel therapeutics. nih.gov Its utility is demonstrated in the synthesis of analogs of existing drugs and in the creation of new chemical entities with improved pharmacological profiles. The secondary amine of the pyrrolidine ring provides a convenient handle for further chemical modification, allowing for its incorporation into larger molecules through reactions such as amidation, alkylation, and reductive amination. researchgate.net

| Property | Effect of Fluorination | Significance in Drug Discovery |

|---|---|---|

| Lipophilicity (logP) | Increases or decreases depending on the molecular context | Impacts absorption, distribution, metabolism, and excretion (ADME) |

| Metabolic Stability | Generally increases due to the strength of the C-F bond | Enhances bioavailability and duration of action |

| Acidity/Basicity (pKa) | Lowers the pKa of nearby amines | Affects ionization state at physiological pH and receptor binding |

| Binding Affinity | Can enhance binding through favorable interactions (e.g., hydrogen bonds, dipole interactions) | Improves potency and selectivity of a drug candidate |

Utility as Bifunctional Building Blocks in Heterocyclic Compound Synthesis

This compound possesses two key reactive sites: the secondary amine of the pyrrolidine ring and the potential for functionalization of the fluoroethyl side chain. This bifunctional nature makes it an exceptionally versatile building block for the synthesis of a wide range of heterocyclic compounds. The pyrrolidine nitrogen can act as a nucleophile, participating in ring-forming reactions to construct fused or spirocyclic systems.

For instance, the secondary amine can be acylated and then undergo intramolecular cyclization reactions to form bicyclic structures. Alternatively, it can participate in multicomponent reactions, allowing for the rapid assembly of complex heterocyclic scaffolds from simple starting materials. The development of novel synthetic methodologies, such as palladium-catalyzed reactions, has further expanded the utility of pyrrolidine derivatives in constructing diverse molecular architectures. researchgate.net The pyrrolidine scaffold itself is a key component in a variety of bioactive heterocyclic systems. nih.gov

Contribution to the Development of Molecular Probes for Chemical Biology Investigations

Molecular probes are essential tools for elucidating biological processes at the molecular level. The unique properties of fluorine make it an attractive element for incorporation into such probes. The fluorine-19 (¹⁹F) nucleus has a nuclear spin of ½, is 100% naturally abundant, and exhibits a wide chemical shift range, making it an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy.

While direct examples involving this compound are not extensively documented, the principle of using fluorinated molecules as ¹⁹F NMR probes is well-established. For example, fluorinated prolines have been utilized as ¹⁹F NMR probes to study peptide and protein conformation. acs.org Given this precedent, this compound could be incorporated into larger molecules to serve as a reporter group for ¹⁹F NMR-based studies of ligand-protein binding, enzyme kinetics, or cellular imaging. The fluorine signal provides a sensitive and selective window for observing molecular events in complex biological environments, free from the background signals that often plague ¹H NMR.

Advancement of Organofluorine Chemistry through Novel Syntheses and Applications

The synthesis and application of compounds like this compound are at the forefront of advancements in organofluorine chemistry. cas.cnmdpi.com The development of efficient methods for the stereoselective synthesis of fluorinated pyrrolidines is an active area of research. nih.gov These synthetic efforts not only provide access to valuable building blocks but also drive the discovery of new fluorination reactions and strategies. mdpi.comrsc.org

The study of how the fluoroethyl group influences the chemical reactivity and physical properties of the pyrrolidine ring contributes to a deeper understanding of fundamental principles in organofluorine chemistry. researchgate.net This knowledge is critical for the rational design of new fluorinated molecules with desired properties for applications ranging from pharmaceuticals to advanced materials. nih.gov The demand for novel fluorinated building blocks continues to spur innovation in synthetic methodologies, including asymmetric catalysis and late-stage fluorination. rsc.org

| Finding | Implication | Reference |

|---|---|---|

| Fluorine substitution systematically alters pKa and LogP values. | Allows for fine-tuning of physicochemical properties for drug design. | researchgate.net |

| Fluorinated prolines can serve as effective ¹⁹F NMR probes. | Enables detailed studies of molecular conformation and interactions in biological systems. | acs.org |

| The pyrrolidine scaffold is prevalent in a high percentage of FDA-approved drugs. | Highlights the importance of pyrrolidine derivatives as privileged structures in medicinal chemistry. | researchgate.net |

| Cobalt-catalyzed reactions can be used to synthesize fluorinated pyrrolidinones. | Provides a novel synthetic route to access functionalized fluorinated heterocycles. | acs.org |

Application in Analytical Method Development for Structurally Related Compounds

In the development and quality control of pharmaceuticals and other chemical products, the availability of well-characterized reference standards is crucial. This compound can serve as a valuable analytical standard for the identification and quantification of structurally related impurities or metabolites in complex matrices.

Its distinct molecular weight and spectroscopic signature (e.g., in NMR and mass spectrometry) make it readily identifiable. Furthermore, it can be used in the development and validation of chromatographic methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), for the separation and analysis of fluorinated pyrrolidine derivatives. The principles for the analysis of fluorine-containing compounds are well-established and can be applied to methods involving this specific molecule. dntb.gov.ua The development of robust analytical methods is a critical component of the drug development process, ensuring the safety and efficacy of the final product.

Advanced Theoretical and Computational Studies of 3 2 Fluoroethyl Pyrrolidine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties, including geometries, vibrational frequencies, and energies of reaction. By calculating the electron density, DFT can provide a detailed picture of how electrons are distributed within a molecule, which in turn governs its chemical reactivity.

For 3-(2-Fluoroethyl)pyrrolidine (B2439111) hydrochloride, DFT calculations would begin with the optimization of its three-dimensional geometry to find the most stable arrangement of its atoms. From this optimized structure, a wealth of information about its electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to calculate global reactivity descriptors, which provide quantitative measures of a molecule's reactivity. nih.gov These descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. acs.org For instance, the electrophilicity index helps to classify molecules as strong or weak electrophiles, which is crucial for understanding their behavior in chemical reactions. acs.org Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution, orbital interactions, and the nature of chemical bonds within the molecule. rsc.org In difluorinated pyrrolidines, for example, NBO analysis has been used to assess the energetic contributions of stereoelectronic effects like the anomeric and gauche effects. nih.gov

To illustrate the type of data obtained from DFT calculations, the following table presents calculated electronic properties for analogous compounds, such as substituted pyrrolidinones and simple amines.

| Compound/System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) (eV) |

| Pyrrolidinone Derivative A | -6.8 | -1.2 | 5.6 | 1.55 |

| Fluoroethylamine | -7.5 | -0.9 | 6.6 | 1.30 |

| N-methylpyrrolidine | -6.5 | -1.0 | 5.5 | 1.65 |

This table is illustrative and presents typical data for analogous compounds to demonstrate the outputs of DFT calculations. Actual values for 3-(2-Fluoroethyl)pyrrolidine hydrochloride would require specific computation.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes. researchgate.net

For this compound, MD simulations would be invaluable for understanding its conformational flexibility. The five-membered pyrrolidine (B122466) ring is not planar and can adopt various "puckered" conformations, such as the "endo" and "exo" forms. nih.govsciopen.com The specific pucker adopted can be influenced by the nature and orientation of substituents. nih.gov An MD simulation would sample these different puckered states and determine their relative populations, providing insight into the dominant conformations of the ring.

Simulations are typically run in a solvent box (e.g., water) to mimic realistic conditions. dokumen.pub This allows for the study of solvation effects and the formation of hydrogen bonds between the molecule and solvent, which can influence its conformational preferences. Analysis of the simulation trajectory can yield information on root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions to understand solvation shells, and free energy landscapes to map out the most stable conformational states. researchgate.net

The table below illustrates the kind of data that can be extracted from MD simulations for a substituted pyrrolidine ring, focusing on the populations of different ring pucker conformations.

| Pyrrolidine Derivative | Conformation | Population (%) | Key Dihedral Angle (degrees) |

| 4-trans-substituted proline analog | Endo Pucker | 85 | 35 |

| 4-trans-substituted proline analog | Exo Pucker | 15 | -30 |

| 4-cis-substituted proline analog | Endo Pucker | 20 | 33 |

| 4-cis-substituted proline analog | Exo Pucker | 80 | -32 |

This table is for illustrative purposes, based on findings for substituted prolines, to show the type of conformational analysis possible with MD simulations. The specific values for this compound would need to be determined through a dedicated simulation.

Computational Approaches to Quantitative Structure-Activity Relationships (QSAR) in a Chemical Synthesis Context

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their observed properties. qub.ac.uk While most commonly associated with predicting biological activity in drug discovery, the principles of QSAR can be extended to chemical synthesis, in an approach sometimes referred to as Quantitative Structure-Reactivity Relationships (QSRR). qub.ac.uk

In the context of synthesizing this compound or its derivatives, a QSAR/QSRR model could be developed to predict reaction outcomes, such as yield, reaction rate, or selectivity. This requires a dataset of reactions where structural features of the reactants or catalysts are systematically varied.

The first step in building a QSAR model is to represent the molecules numerically using molecular descriptors. acs.org These descriptors can be derived from the molecular structure and can be 0D (e.g., molecular weight), 1D (e.g., counts of functional groups), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields from CoMFA or CoMSIA). nih.govsciopen.com Quantum chemical descriptors, such as HOMO/LUMO energies or atomic charges calculated by DFT, are also frequently used as they can capture the electronic factors governing reactivity. researchgate.net

Once the descriptors are calculated for a set of compounds with known reaction outcomes (the "training set"), statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the observed property (e.g., reaction yield). researchgate.net The predictive power of the model is then validated using an external set of compounds (the "test set"). sciopen.com

For example, one could build a QSRR model to optimize the N-alkylation step in the synthesis of related pyrrolidines. The model could predict the reaction yield based on descriptors for the pyrrolidine starting material, the alkylating agent, and the catalyst. Such a model could then be used to virtually screen new combinations of reactants and catalysts to identify conditions that are likely to produce a high yield, thereby reducing the need for extensive experimental optimization.

The following table provides a hypothetical example of a QSRR dataset for a synthetic reaction.

| Reactant No. | Substituent (R) | Descriptor 1 (e.g., Hammett constant) | Descriptor 2 (e.g., Steric parameter) | Descriptor 3 (e.g., LUMO energy) | Observed Yield (%) |

| 1 | -H | 0.00 | 1.24 | -0.95 | 75 |

| 2 | -CH3 | -0.17 | 1.52 | -0.92 | 82 |

| 3 | -Cl | 0.23 | 1.70 | -1.10 | 65 |

| 4 | -NO2 | 0.78 | 1.85 | -1.50 | 45 |

This is a hypothetical data table illustrating the components of a QSAR/QSRR study in a synthesis context. The descriptors and yields are not from actual experiments but serve to explain the methodology.

Prediction of Reaction Pathways and Transition States for Synthetic Optimization

Computational quantum chemistry, particularly DFT, is a powerful tool for mapping out the detailed mechanism of a chemical reaction. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. nih.gov This information is invaluable for understanding why a reaction proceeds in a certain way and for optimizing conditions to favor a desired outcome.

For the synthesis of this compound, a key step might involve the nucleophilic substitution of a leaving group by a pyrrolidine nitrogen to introduce the 2-fluoroethyl side chain. Computational methods can be used to model this reaction in detail. Researchers would locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate. nih.gov A lower activation energy corresponds to a faster reaction.

By comparing the activation energies for competing reaction pathways, chemists can predict which pathway is more likely to occur. For instance, if a side reaction is possible, calculating its activation energy can reveal whether it is likely to be a significant problem under the proposed reaction conditions. DFT calculations can also shed light on the role of the solvent and any catalysts involved in the reaction. researchgate.net Explicitly including solvent or catalyst molecules in the calculation can reveal how they interact with the reactants and stabilize the transition state, providing a rationale for their observed effect on the reaction. nih.gov

This detailed mechanistic understanding allows for the rational optimization of the synthesis. If the calculated activation energy for the desired reaction is too high, computational models can be used to explore how modifications to the reactants (e.g., using a better leaving group) or the reaction conditions (e.g., changing the solvent or catalyst) might lower this barrier.

The table below presents a simplified, illustrative energy profile for a hypothetical SN2 reaction, as would be calculated using DFT.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Pyrrolidine + Fluoroethyl-X | 0.0 |

| Transition State (TS) | [Pyrrolidine---Fluoroethyl---X]‡ | +22.5 |

| Products | 3-(2-Fluoroethyl)pyrrolidine + X⁻ | -15.0 |

This table is a simplified, hypothetical representation of a reaction energy profile calculated by DFT to illustrate the concept. The values are not based on a specific calculation for the target molecule.

Computational Screening and Design of Novel Derivatives and Synthetic Routes

Building on the predictive power of the methods described above, computational chemistry can be used proactively to screen virtual libraries of compounds and design novel synthetic routes. This in silico approach can dramatically accelerate the discovery and development process by prioritizing the most promising candidates for experimental synthesis. sciopen.com

For designing novel derivatives of 3-(2-Fluoroethyl)pyrrolidine, a virtual library of related structures could be generated by systematically modifying the substituents on the pyrrolidine ring or the side chain. These virtual compounds could then be rapidly screened for desired properties using QSAR models or more direct computational methods. For example, if the goal is to design a derivative with a specific electronic profile, the HOMO/LUMO energies of thousands of virtual compounds could be calculated using DFT to identify candidates that meet the design criteria. sciopen.com

In the context of synthesis, computational tools can aid in the design of entirely new synthetic routes. Retrosynthesis software can propose multiple pathways to a target molecule based on known chemical reactions. qub.ac.uk These proposed routes can then be evaluated computationally. By calculating the reaction energies and activation barriers for the key steps in each proposed route, as described in section 8.4, the most energetically favorable and likely most efficient route can be identified before any experiments are conducted. acs.org

Furthermore, computational methods are increasingly used in catalyst design. sciopen.com For reactions relevant to the synthesis of substituted amines, virtual screening of different catalysts (e.g., transition metal complexes with various ligands) can be performed. researchgate.net By calculating the activation energy for the catalyzed reaction with each virtual catalyst, researchers can identify novel catalyst structures that are predicted to be highly efficient, guiding experimental efforts toward the most promising systems.

The following table illustrates a hypothetical computational screening workflow for identifying an optimal catalyst for a specific reaction.

| Catalyst Candidate | Ligand Descriptor (e.g., Tolman's Cone Angle) | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Relative Rate |

| Catalyst A | 145° | 25.0 | 1.0 |

| Catalyst B | 160° | 22.5 | 50 |

| Catalyst C | 180° | 28.0 | 0.05 |

| Catalyst D (Designed) | 155° | 21.0 | 250 |

This is an illustrative table representing a virtual screening process. The data is hypothetical and serves to demonstrate how computational screening can be used to rank and prioritize candidates for synthesis.

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 3-(2-Fluoroethyl)pyrrolidine (B2439111) hydrochloride is expected to pivot towards greener and more efficient methodologies. Current research in heterocyclic chemistry emphasizes the development of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. nih.gov For pyrrolidine (B122466) synthesis, this includes exploring one-pot reactions, catalytic cycles that operate under milder conditions, and the use of environmentally benign solvents. nih.govorganic-chemistry.org

Key areas of exploration include:

Biocatalysis: Employing enzymes or whole-cell systems to catalyze the formation of the pyrrolidine ring or the introduction of the fluoroethyl side chain could offer high selectivity and reduce the need for protecting groups and harsh reagents.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. uva.nl This is particularly advantageous for handling potentially hazardous fluorinating agents.

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and improve yields for the synthesis of heterocyclic compounds like pyrroles and their derivatives. nih.gov

PFAS-Free Synthesis: Recent developments focus on avoiding per- and polyfluoroalkyl substances (PFAS) as reagents for introducing fluorine or trifluoromethyl groups, thus providing more environmentally friendly synthesis routes for fluorinated compounds. uva.nlsciencedaily.com

These sustainable approaches aim to create more economical and ecologically responsible pathways for producing 3-(2-Fluoroethyl)pyrrolidine and related compounds.

Development of Highly Advanced Stereoselective Methodologies

The biological activity of chiral molecules is often dependent on their specific stereochemistry. researchgate.netnih.gov Therefore, the development of advanced stereoselective methods for the synthesis of 3-(2-Fluoroethyl)pyrrolidine hydrochloride is a critical research frontier. The pyrrolidine ring contains stereogenic carbons, and controlling their absolute and relative configuration is paramount for its application in fields like drug discovery. researchgate.netnih.gov

Future methodologies will likely focus on:

Asymmetric Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, to induce enantioselectivity in the key bond-forming steps of the pyrrolidine synthesis. acs.org For instance, stereodivergent [3+2] cycloadditions can provide access to specific stereoisomers of highly substituted pyrrolidines. organic-chemistry.org

Substrate Control: Designing starting materials with inherent chirality that can direct the stereochemical outcome of subsequent transformations. Proline and hydroxyproline (B1673980) are common chiral starting points for synthesizing pyrrolidine-containing drugs. nih.govmdpi.comresearchgate.net

Cycloaddition Reactions: Diastereoselective and enantioselective 1,3-dipolar cycloadditions are powerful tools for constructing the pyrrolidine ring with multiple stereocenters in a single step. acs.orgnih.gov

The goal is to achieve high diastereoselectivity and enantioselectivity, providing access to optically pure isomers of this compound for pharmacological evaluation. rsc.org

Design of Next-Generation Fluorinated Pyrrolidine Scaffolds with Enhanced Chemical Attributes

The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. elsevierpure.com Building upon the 3-(2-Fluoroethyl)pyrrolidine scaffold, future research will involve the rational design of new analogues with enhanced chemical and biological properties. The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry due to its three-dimensional structure and its presence in numerous biologically active compounds. researchgate.netnih.govresearchgate.net

Design strategies for next-generation scaffolds include:

Polyfluorination and Regioisomeric Variation: Systematically introducing additional fluorine atoms or changing the position of the fluoroethyl group on the pyrrolidine ring to fine-tune the molecule's electronic properties and conformational preferences. researchgate.net

Bioisosteric Replacement: Using the fluorinated pyrrolidine motif to replace other chemical groups in known bioactive molecules to improve their drug-like properties.

Scaffold Decoration: Attaching various functional groups to the pyrrolidine nitrogen or other positions on the ring to explore structure-activity relationships (SAR) and develop compounds with novel biological targets. mdpi.com

These efforts aim to create new chemical entities with superior performance characteristics for applications in medicine and beyond. nih.gov

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Optimization

The integration of AI in this field involves:

Retrosynthesis Prediction: AI-powered platforms can analyze the structure of the target molecule and propose a series of disconnections to identify readily available starting materials. arxiv.orgnih.govchemrxiv.org These tools are trained on vast databases of chemical reactions and can often suggest non-intuitive pathways.

Reaction Optimization: Machine learning models can predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given chemical transformation, reducing the need for extensive empirical screening. nih.gov

De Novo Design: Generative models can design entirely new fluorinated pyrrolidine derivatives with desired property profiles, which can then be synthesized and tested. harvard.edu

Robotics and Automation: The combination of AI-designed synthetic routes with automated robotic platforms represents a frontier for the fully autonomous synthesis of complex molecules. nih.gov

These computational approaches promise to reduce the time and cost associated with chemical synthesis and drug discovery. nih.govharvard.edu

Untapped Applications in Interdisciplinary Fields of Chemical Science

While fluorinated pyrrolidines are primarily explored in medicinal chemistry, their unique properties suggest potential applications in other interdisciplinary areas of chemical science. elsevierpure.com

Emerging application areas to be explored include:

Agrochemicals: The introduction of fluorine is a common strategy in the design of modern pesticides (herbicides, insecticides, and fungicides) to enhance their efficacy and metabolic stability. researchgate.netnih.gov The 3-(2-fluoroethyl)pyrrolidine scaffold could serve as a building block for new agrochemicals with novel modes of action. acs.org

Materials Science: Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. Monomers based on fluorinated pyrrolidines could be used to create novel polymers and materials with specialized applications.

Organocatalysis: Pyrrolidine derivatives are widely used as chiral organocatalysts in asymmetric synthesis. researchgate.net The electronic modifications introduced by the fluoroethyl group could lead to the development of new catalysts with unique reactivity and selectivity.

Exploring these untapped applications will broaden the scientific and commercial impact of this compound and its derivatives.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3-(2-fluoroethyl)pyrrolidine hydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution of a pyrrolidine precursor (e.g., 3-(2-chloroethyl)pyrrolidine) with a fluorinating agent like KF or tetrabutylammonium fluoride (TBAF) under anhydrous conditions . Post-reaction, purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended. Purity (>95%) is validated using HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and ¹⁹F/¹H NMR .

Q. Q2. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural Confirmation: ¹H NMR (δ ~2.5–3.5 ppm for pyrrolidine protons; δ ~4.5–5.0 ppm for fluorinated ethyl group) and ¹⁹F NMR (δ ~-220 ppm for C-F) .

- Purity Assessment: Reverse-phase HPLC (UV detection at 254 nm) with a mobile phase of 0.1% formic acid in MeCN/H₂O .

- Mass Spectrometry: ESI-MS in positive mode (expected [M+H]⁺: ~192.1 m/z for C₆H₁₂ClFN) .

Advanced Research Questions

Q. Q3. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

Methodological Answer: Contradictions often arise from solvent polarity or analytical conditions. For example:

Q. Q4. What strategies are effective for detecting and mitigating genotoxic impurities in synthetic batches?

Methodological Answer:

Q. Q5. How does stereochemistry at the pyrrolidine ring influence the compound’s reactivity or biological activity?

Methodological Answer: Stereochemical effects are critical for receptor binding. For example:

Q. Q6. What in vitro models are suitable for studying the metabolic stability of this compound?

Methodological Answer:

- Hepatic Microsomes: Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor parent compound depletion via LC-MS over 60 minutes .

- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., Vivid® substrates) to assess drug-drug interaction risks .

Methodological Challenges and Solutions

Q. Q7. How can researchers resolve low yields during fluorination steps in synthesis?

Methodological Answer: Low yields may stem from competing elimination or incomplete substitution. Solutions include:

Q. Q8. What protocols ensure safe handling and disposal of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.